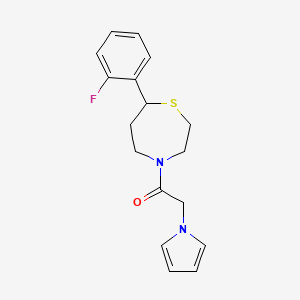

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-15-6-2-1-5-14(15)16-7-10-20(11-12-22-16)17(21)13-19-8-3-4-9-19/h1-6,8-9,16H,7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFJRHAFRWOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the pyrrole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific enzymes or receptors.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of the target molecule and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogous molecules from the evidence:

*Molecular weights estimated using standard atomic masses; actual values may vary.

Key Observations:

- Electron-Withdrawing Groups : The 2-fluorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in JWH-250 and related analogs .

- Heterocyclic Diversity : The pyrrole group in the target differs from indole (JWH-250) or triazole () in aromaticity and hydrogen-bonding capacity, which may alter solubility or target affinity.

Analytical Techniques:

- FTIR Spectroscopy : Used to confirm ketone (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) in JWH analogs .

Hypothesized Pharmacological and Physicochemical Properties

Based on structural analogs:

- Receptor Binding: Fluorophenyl and pyrrole moieties could target serotonin or cannabinoid receptors, similar to JWH-250’s indole-methoxy system .

- Metabolic Stability : The fluorine atom may slow oxidative metabolism relative to methoxy groups in JWH-250 .

Biological Activity

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.4 g/mol. The presence of a fluorophenyl group and a thiazepane ring contributes to its unique chemical properties, enhancing its binding affinity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1705762-14-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazepane ring may stabilize the compound, allowing it to effectively bind to enzymes or receptors involved in several physiological processes. The fluorophenyl group enhances the compound's affinity for these targets, potentially leading to altered enzymatic activity or receptor modulation.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that thiazepane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antibacterial Properties : The compound may exhibit antibacterial effects against various pathogens due to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Thiazepane derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazepane derivatives:

- Antitumor Activity : A study published in Medicinal Chemistry highlighted the efficacy of thiazepane compounds in inhibiting cancer cell proliferation through apoptotic pathways (Hes et al., 1978).

- Antibacterial Effects : Research conducted by Garge et al. (1971) demonstrated that thiazepane derivatives possess significant antibacterial properties against Gram-positive bacteria.

- Anti-inflammatory Properties : A recent study found that thiazepane compounds can effectively reduce inflammation in animal models by modulating immune responses (Manna et al., 2005).

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | Structural Differences |

|---|---|---|

| 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone | Moderate antitumor and antibacterial effects | Lacks fluorine atom |

| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone | Similar antibacterial properties | Contains chlorine instead of fluorine |

Q & A

Basic: What synthetic strategies are recommended for the preparation of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone?

Methodological Answer:

The synthesis typically involves:

- Thiazepane Ring Formation : Cyclization of precursors like 2-aminoethanethiol derivatives with α,β-unsaturated carbonyl compounds under basic conditions (e.g., sodium hydride or triethylamine) .

- Functionalization Steps :

- 2-Fluorophenyl Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .

- Pyrrole-Ethanone Attachment : Nucleophilic acyl substitution or condensation reactions with 1H-pyrrole derivatives .

- Optimization : Reaction conditions (temperature: 60–100°C; solvent: DMF or THF) and purification via column chromatography or recrystallization are critical for yield (>60%) and purity (>95%) .

Advanced: How can contradictions in reported bioactivity data for this compound be systematically resolved?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Validate compound purity using HPLC (>99%) and LC-MS to exclude impurities or degradation products .

- Assay Specificity : Employ orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .

- Stereochemical Effects : Characterize stereoisomers (if applicable) via chiral HPLC and test individual enantiomers for activity divergence .

- Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific signaling interference .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ring conformations (e.g., thiazepane proton splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₉H₂₀FN₂OS) and detect isotopic patterns .

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemistry in crystalline forms .

- HPLC : Purity assessment using C18 reverse-phase columns (λ = 254 nm) .

Advanced: How should a structure-activity relationship (SAR) study be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Analog Synthesis : Systematically modify:

- Thiazepane Ring : Replace sulfur with oxygen/nitrogen or vary ring size .

- Fluorophenyl Group : Introduce para/meta substituents (e.g., Cl, CF₃) to assess electronic effects .

- Pyrrole Moiety : Test substitutions (e.g., methyl, nitro) at pyrrole positions .

- In Vitro Screening : Use dose-response assays (IC₅₀/EC₅₀) in target-specific models (e.g., kinase inhibition or GPCR binding) .

- Computational Modeling : Pair with molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Basic: What are the critical stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Use desiccants (silica gel) and avoid aqueous solvents unless stabilized .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ethanone group) .

Advanced: How can computational methods predict the biological targets of this compound?

Methodological Answer:

- Target Prediction : Use SwissTargetPrediction or SEA to generate a target hypothesis based on structural similarity .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS) to receptors (e.g., serotonin receptors) over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

- Validation : Perform site-directed mutagenesis on predicted binding residues (e.g., Tyr95 in 5-HT₂A) to confirm computational findings .

Advanced: How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

Methodological Answer:

- Continuous Flow Chemistry : Implement microreactors for thiazepane cyclization to enhance reproducibility and reduce reaction time .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Pd complexes) for stereocontrolled introduction of the fluorophenyl group .

- In-line Analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.